molecular formula C6H3BrF2 B042898 1-Bromo-3,5-difluorobenzene CAS No. 461-96-1

1-Bromo-3,5-difluorobenzene

Cat. No.: B042898
CAS No.: 461-96-1
M. Wt: 192.99 g/mol
InChI Key: JHLKSIOJYMGSMB-UHFFFAOYSA-N
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Description

1-Bromo-3,5-difluorobenzene is an organic compound with the molecular formula C6H3BrF2 and a molecular weight of 192.99 g/mol . It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted by bromine and fluorine atoms. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Safety and Hazards

1-Bromo-3,5-difluorobenzene is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

Mechanism of Action

Chemical Reactions Analysis

1-Bromo-3,5-difluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Cross-Coupling Reactions: It can participate in Suzuki, Stille, and Heck coupling reactions, forming carbon-carbon bonds with different aryl or vinyl groups.

    Reduction: The bromine atom can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and strong bases or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Bromo-3,5-difluorobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for particular synthetic applications.

Properties

IUPAC Name

1-bromo-3,5-difluorobenzene
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InChI

InChI=1S/C6H3BrF2/c7-4-1-5(8)3-6(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLKSIOJYMGSMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2
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DSSTOX Substance ID

DTXSID90196724
Record name 1-Bromo-3,5-difluorobenzene
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Molecular Weight

192.99 g/mol
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Physical Description

Liquid; [Alfa Aesar MSDS]
Record name 1-Bromo-3,5-difluorobenzene
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CAS No.

461-96-1
Record name 1-Bromo-3,5-difluorobenzene
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Record name 1-Bromo-3,5-difluorobenzene
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Record name 1-Bromo-3,5-difluorobenzene
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Record name 1-bromo-3,5-difluorobenzene
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Record name Benzene, 1-bromo-3,5-difluoro
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Synthesis routes and methods

Procedure details

In a particularly preferred embodiment of the present invention, Br2 is mixed with a starting material selected from the group consisting of 2-fluoroaniline, 4-fluoroaniline, 2,4-difluoroaniline or a mixture thereof. The Br2 is reacted with the selected starting material to form a corresponding intermediate material selected from the group consisting of 2-bromo-4-fluoroaniline.HBr, 4-bromo-2-fluoroaniline.HBr, 2-bromo-4,6-difluoroaniline.HBr and mixtures thereof. The resulting intermediate material then is mixed with a deaminating agent comprising NaNO2 and H3PO2. The intermediate material then is deaminated, under deaminating conditions, so as to form the desired end product, 3-bromofluorobenzene or 1-bromo-3,5-difluorobenzene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the photo-induced reaction of 1-Bromo-3,5-difluorobenzene with trimethyl phosphite?

A: This reaction offers a selective method for synthesizing 3,5-difluorophenyl phosphonate ester []. The photo-induced process allows for the direct formation of the desired product with high selectivity, minimizing the formation of unwanted byproducts. This contrasts with the reaction using 1,3,5-trichlorobenzene, which exhibits lower selectivity due to the reactivity of the chlorine atoms towards trimethyl phosphite.

Q2: How does the presence of fluorine atoms in this compound influence its reactivity compared to 1,3,5-trichlorobenzene?

A: The fluorine atoms in this compound play a crucial role in its selective reactivity with trimethyl phosphite []. While chlorine atoms in 1,3,5-trichlorobenzene can also react with trimethyl phosphite, leading to multiple byproducts, fluorine atoms are inert under the same reaction conditions. This difference in reactivity highlights the importance of fluorine substitution in controlling reaction pathways and achieving high selectivity.

Q3: Can this compound be used as a starting material for more complex molecules?

A: Yes, this compound serves as a valuable precursor in organic synthesis. For example, it can be transformed into 5,7-difluoroindan-1-one through a multi-step synthesis []. This intermediate subsequently enables the synthesis of the 5,7-difluoro-analogue of the naturally occurring compound, cannabispirenone-B. This example highlights the versatility of this compound in constructing complex molecular frameworks.

Q4: Are there efficient synthetic strategies for producing this compound?

A: Research has focused on optimizing the bromination of meta-difluorobenzene to produce this compound []. Gas Chromatography-Mass Spectrometry (GC-MS) analysis revealed that reaction conditions significantly influence the selectivity towards the desired product. This emphasizes the importance of carefully controlling reaction parameters to maximize yield and minimize the formation of byproducts like 1-bromo-2,4-difluorobenzene, 1-bromo-2,6-difluorobenzene, and dibromides.

Q5: What are the applications of Tris(difluorophenyl) methyl methacrylate derivatives synthesized from difluorobromobenzene isomers?

A: Tris(difluorophenyl) methyl methacrylate derivatives, prepared from this compound, 1-bromo-2,4-difluorobenzene, and 1-bromo-3,4-difluorobenzene, hold potential applications in materials science []. The "one-pot" synthesis of these compounds, involving Grignard reagent formation and reaction with diethyl carbonate followed by methacryloyl chloride, offers a streamlined approach for their preparation. Further studies on their methanolysis and potential applications in polymer chemistry are underway.

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